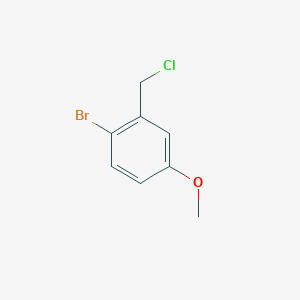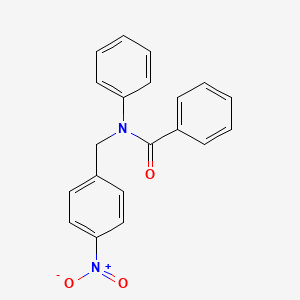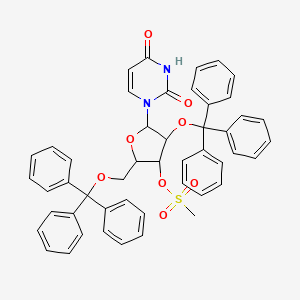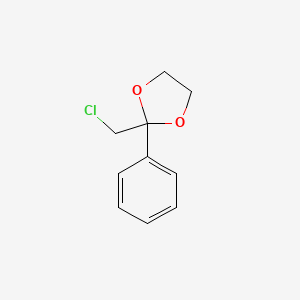
N'-(4-bromobenzoyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-ブロモベンゾイル)-1-エチル-4-ヒドロキシ-2-オキソ-1,2-ジヒドロ-3-キノリンカルボヒドラジドは、そのユニークな化学構造と潜在的な用途により、様々な科学研究分野で注目を集めている複雑な有機化合物です。この化合物は、多様な生物活性を有することで知られているキノリンコアと、反応性とさらなる化学修飾の可能性を高めるブロモベンゾイル基を特徴としています。
準備方法
合成経路と反応条件
N’-(4-ブロモベンゾイル)-1-エチル-4-ヒドロキシ-2-オキソ-1,2-ジヒドロ-3-キノリンカルボヒドラジドの合成は、通常、キノリンコアの調製から始まる複数のステップを伴います。一般的な方法の1つは、適切な前駆体を酸性または塩基性条件下で環化することです。 その後、ブロモベンゾイル基は、4-ブロモベンゾイルクロリドとアルミニウムクロリドなどの適切な触媒を用いたフリーデル・クラフツのアシル化反応によって導入されます .
工業生産方法
この化合物の工業生産では、より高い収率と純度を実現するために反応条件を最適化する必要がある場合があります。 これには、高純度の出発物質を使用し、反応温度と時間を制御し、再結晶やクロマトグラフィーなどの精製技術を用いて目的の生成物を単離することが含まれます .
化学反応の分析
反応の種類
N’-(4-ブロモベンゾイル)-1-エチル-4-ヒドロキシ-2-オキソ-1,2-ジヒドロ-3-キノリンカルボヒドラジドは、以下を含む様々な化学反応を起こすことができます。
酸化: ヒドロキシル基は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用してケトンに酸化することができます.
還元: カルボニル基は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用してアルコールに還元することができます.
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、求核剤(例:アミン、チオール)などがあります。 反応条件は、通常、温度、pH、溶媒を制御して所望の変換を実現します .
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、ヒドロキシル基の酸化はケトンを生じ、カルボニル基の還元はアルコールを生じます .
科学研究への応用
N’-(4-ブロモベンゾイル)-1-エチル-4-ヒドロキシ-2-オキソ-1,2-ジヒドロ-3-キノリンカルボヒドラジドは、以下を含むいくつかの科学研究への応用があります。
科学的研究の応用
N’-(4-bromobenzoyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide has several scientific research applications, including:
作用機序
N’-(4-ブロモベンゾイル)-1-エチル-4-ヒドロキシ-2-オキソ-1,2-ジヒドロ-3-キノリンカルボヒドラジドの作用機序には、特定の分子標的や経路との相互作用が関与します。 たとえば、特定の酵素の活性を阻害したり、炎症やがんの進行に関与するシグナル伝達経路を妨げたりする可能性があります . 正確な分子標的と経路は、特定の生物学的コンテキストと化合物の構造修飾によって異なる可能性があります .
類似化合物の比較
類似化合物
類似化合物には、他のキノリン誘導体やブロモベンゾイル含有分子などがあります。
4-ブロモベンゾイルクロリド: 様々な有機化合物の合成に使用されます.
キノリンカルボヒドラジド: 多様な生物活性を有することで知られています.
独自性
N’-(4-ブロモベンゾイル)-1-エチル-4-ヒドロキシ-2-オキソ-1,2-ジヒドロ-3-キノリンカルボヒドラジドは、キノリンコアとブロモベンゾイル基を組み合わせているため、独特の化学反応性と潜在的な生物活性を有しています。 これは、様々な科学分野におけるさらなる研究開発のための貴重な化合物です.
類似化合物との比較
Similar Compounds
Similar compounds include other quinoline derivatives and bromobenzoyl-containing molecules, such as:
4-bromobenzoyl chloride: Used in the synthesis of various organic compounds.
Quinolinecarbohydrazides: Known for their diverse biological activities.
Uniqueness
N’-(4-bromobenzoyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is unique due to its combination of a quinoline core and a bromobenzoyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C19H16BrN3O4 |
|---|---|
分子量 |
430.3 g/mol |
IUPAC名 |
N'-(4-bromobenzoyl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carbohydrazide |
InChI |
InChI=1S/C19H16BrN3O4/c1-2-23-14-6-4-3-5-13(14)16(24)15(19(23)27)18(26)22-21-17(25)11-7-9-12(20)10-8-11/h3-10,24H,2H2,1H3,(H,21,25)(H,22,26) |
InChIキー |
XUWNCZDFYIEWRV-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNC(=O)C3=CC=C(C=C3)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(9H-carbazol-9-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol](/img/structure/B11997311.png)

![N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-furohydrazide](/img/structure/B11997315.png)
![5-(4-Methoxyphenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11997322.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11997326.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11997332.png)



![N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]propanamide](/img/structure/B11997363.png)
![3-[(Dimethylamino)methyl][1,1'-biphenyl]-2-ol](/img/structure/B11997366.png)

